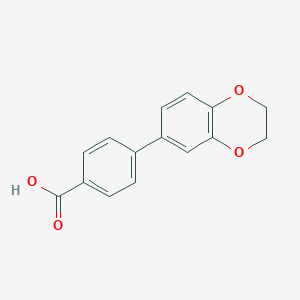

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a benzoic acid moiety attached to a 2,3-dihydro-1,4-benzodioxin ring

Méthodes De Préparation

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid typically involves the following steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

Attachment of the Benzoic Acid Moiety: The next step involves the attachment of the benzoic acid moiety to the benzodioxin ring. This can be done through a Friedel-Crafts acylation reaction using benzoic acid chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Analyse Des Réactions Chimiques

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial and Anti-inflammatory Properties

Research has indicated that derivatives of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid exhibit significant antibacterial and anti-inflammatory activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating infections and inflammatory conditions. The potential mechanisms include the inhibition of bacterial growth and modulation of inflammatory pathways, making it a candidate for drug development targeting these ailments .

Urease Inhibition

One notable application involves the compound's role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can create an alkaline environment conducive to the survival of pathogens like Helicobacter pylori. By inhibiting urease activity, this compound may help in developing treatments for gastric infections .

Synthesis and Industrial Applications

Synthesis Methodology

The preparation of this compound typically involves a multi-step synthetic route starting from readily available precursors such as 3,4-dihydroxybenzaldehyde. The process includes ring-closing reactions under alkaline conditions followed by oxidation steps to yield the final product with high purity and yield. This method is advantageous due to its cost-effectiveness and scalability for industrial applications .

Material Science Applications

In materials science, compounds containing the benzodioxin moiety have been explored for their potential use in creating advanced materials with unique properties. These include applications in polymer science where such compounds can act as additives or modifiers to enhance the mechanical and thermal properties of polymers .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid can be compared with other similar compounds, such as:

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a butanoic acid moiety instead of a benzoic acid moiety, which may result in different chemical and biological properties.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid: This compound has an acetic acid moiety and has been studied for its anti-inflammatory properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.

Activité Biologique

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C15H12O4, with a molecular weight of 256.25 g/mol. The compound features a benzodioxin moiety that is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| CAS Number | Not specified |

Research indicates that derivatives of benzoic acid, including this compound, may interact with various biological pathways. Key findings include:

- Proteostasis Modulation : Studies have shown that compounds with a similar structure can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), suggesting potential applications in treating conditions related to these enzymes .

- Cytotoxicity : In vitro studies have demonstrated that some derivatives exhibit cytotoxic effects against cancer cell lines like HeLa, with IC50 values indicating varying degrees of potency .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of several benzoic acid derivatives on HeLa cells. The results indicated that certain compounds exhibited significant cytotoxicity, which could be attributed to their ability to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

- Anti-inflammatory Properties : Research on related compounds has suggested anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes . This positions this compound as a potential candidate for developing anti-inflammatory therapies.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other benzoic acid derivatives to assess relative potency and therapeutic potential.

| Compound Name | Cytotoxicity (IC50 μM) | Enzyme Inhibition | Proteostasis Modulation |

|---|---|---|---|

| This compound | TBD | Yes | Yes |

| 3-Chloro-4-methoxybenzoic acid | 10.46 ± 0.82 | Moderate | Strong |

| Other benzoic acid derivatives | Varies | Varies | Varies |

Propriétés

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-15(17)11-3-1-10(2-4-11)12-5-6-13-14(9-12)19-8-7-18-13/h1-6,9H,7-8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHINZSFQRUFDIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602467 |

Source

|

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193151-96-1 |

Source

|

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.